molecular formula C7H6ClF B1346809 2-Chloro-6-fluorotoluene CAS No. 443-83-4

2-Chloro-6-fluorotoluene

Cat. No. B1346809
CAS RN: 443-83-4
M. Wt: 144.57 g/mol
InChI Key: FNPVYRJTBXHIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04789680

Procedure details

The starting material may be prepared as follows: A mixture of 98 g (0.678 mole) of 6-chloro-2-fluorotoluene, 91.5 g (0.678 mole) of sulfuryl chloride and 0.2 g of dibenzoyl peroxide is stirred for 3 hours at 100°-110° C. and then distilled, affording 6-chloro-2-fluorobenzyl chloride with a boiling point in the range from 78°-82° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([F:9])[CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:13])(=O)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[Cl:1][C:2]1[C:7]([CH2:8][Cl:13])=[C:6]([F:9])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
ClC1=CC=CC(=C1C)F
Name
Quantity
91.5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 3 hours at 100°-110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=CC(=C1CCl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.